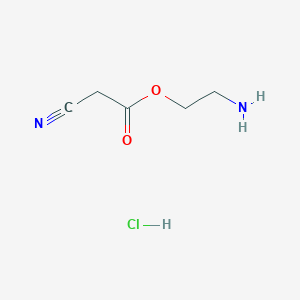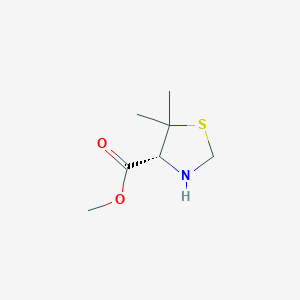
(2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H9Cl2F3N2. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which significantly influences its reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride typically involves the reaction of (2-(Trifluoromethyl)pyridin-4-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (2-(Trifluoromethyl)pyridin-3-yl)methanamine
- (2-(Trifluoromethyl)pyridin-4-yl)methanol
- (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride
Uniqueness
(2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are critical .
Properties
CAS No. |
916211-41-1 |
|---|---|
Molecular Formula |
C7H9Cl2F3N2 |
Molecular Weight |
249.06 g/mol |
IUPAC Name |
[2-(trifluoromethyl)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-3-5(4-11)1-2-12-6;;/h1-3H,4,11H2;2*1H |
InChI Key |
HKVGMSKGSOCKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CN)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloronaphtho[2,3-b]benzofuran](/img/structure/B11754111.png)
![6-Amino-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B11754113.png)


![Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate](/img/structure/B11754130.png)



![1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one](/img/structure/B11754138.png)
![{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B11754145.png)
![6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B11754153.png)



